molecular formula C18H17BrN4O B6008447 5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6008447
M. Wt: 385.3 g/mol
InChI Key: MSUHRWHYXIDGSL-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromophenyl group, a piperidinyl group, and a pyrido[2,3-d]pyrimidinone core. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate pyridine and pyrimidine derivatives.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the piperidinyl group: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for drug development and other scientific research applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUHRWHYXIDGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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